molecular formula C12H11N3O3 B8333715 Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate

Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B8333715
M. Wt: 245.23 g/mol
InChI Key: VIUCHIAQZJMVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound that features a pyridine ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate typically involves the condensation of pyridine derivatives with hydrazine derivatives under controlled conditions. One common method involves the reaction of ethyl 3-oxo-3-pyridin-3-ylpropanoate with hydrazine hydrate, followed by cyclization to form the desired pyridazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce the pyridazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-3-pyridin-3-ylpropanoate: A precursor in the synthesis of the target compound.

    Pyridazine derivatives:

    Pyridine derivatives: Compounds that share the pyridine ring and exhibit similar chemical properties.

Uniqueness

Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate is unique due to its fused pyridine-pyridazine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

ethyl 6-oxo-3-pyridin-3-yl-1H-pyridazine-5-carboxylate

InChI

InChI=1S/C12H11N3O3/c1-2-18-12(17)9-6-10(14-15-11(9)16)8-4-3-5-13-7-8/h3-7H,2H2,1H3,(H,15,16)

InChI Key

VIUCHIAQZJMVFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NNC1=O)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Working as in example 19 for the preparation of ethyl 6-[4-(benzyloxy)phenyl]-3-oxo-2,3-dihydropyridazine-4-carboxylate, but starting with 8.85 g of diethyl hydroxy(pyridin-3-oxoethyl)malonate, 3.67 g of hydrazine dihydrochloride and 250 cm3 of ethanol, and after recrystallization from ethanol, 3.6 g of ethyl 6-pyridin-3-yl-3-oxo-2,3-dihydropyridazine-4-carboxylate were obtained in the form of a green solid melting at a temperature in the region of 150° C.
Name
ethyl 6-[4-(benzyloxy)phenyl]-3-oxo-2,3-dihydropyridazine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diethyl hydroxy(pyridin-3-oxoethyl)malonate
Quantity
8.85 g
Type
reactant
Reaction Step Two
Quantity
3.67 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

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